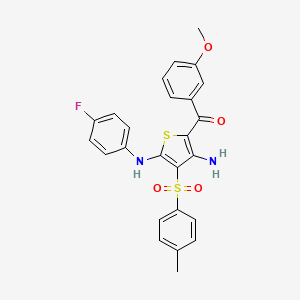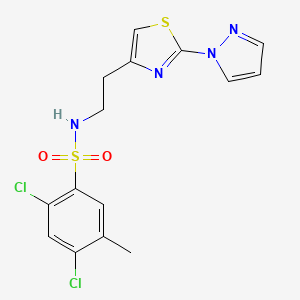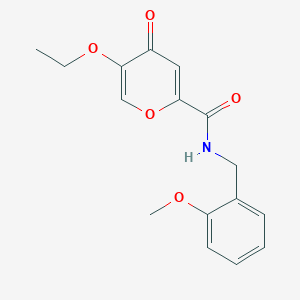
1-(4-Allyl-2-methoxyphenoxy)-3-(2,6-dimethylpiperidin-1-yl)propan-2-ol hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Allyl-2-methoxyphenoxy)-3-(2,6-dimethylpiperidin-1-yl)propan-2-ol hydrochloride is a useful research compound. Its molecular formula is C20H32ClNO3 and its molecular weight is 369.93. The purity is usually 95%.
BenchChem offers high-quality 1-(4-Allyl-2-methoxyphenoxy)-3-(2,6-dimethylpiperidin-1-yl)propan-2-ol hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-Allyl-2-methoxyphenoxy)-3-(2,6-dimethylpiperidin-1-yl)propan-2-ol hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Insecticidal Activity from Eugenol Derivatives
Research on eugenol derivatives, related to the compound , has shown promising insecticidal properties. The study by Fernandes et al. (2020) synthesized new eugenol derivatives and evaluated their impact on the viability of insect cell lines, demonstrating significant toxicity towards these cells. These derivatives induced programmed cell death in treated cells, suggesting potential applications as semisynthetic insecticides derived from natural plant products (Fernandes et al., 2020).
Palladium(II)-Induced Cyclization for Chemical Synthesis
The compound's structural similarities with 2-(3-methyl-2-butenyl)phenol, which reacts with PdCl2 to form diverse chemical structures, point towards its utility in synthetic chemistry. The research by Hosokawa et al. (1976) indicates that such reactions can be influenced by the presence of various sodium carboxylates, altering the regioselectivity and yielding different chemical structures. This demonstrates the potential of using such compounds in the synthesis of complex organic molecules (Hosokawa et al., 1976).
Antimicrobial and Antiradical Activities
Čižmáriková et al. (2020) explored the synthesis of (3-alkoxymethyl-4-hydroxyphenyl)propan-1-ones, with structural similarities to the compound of interest, demonstrating their antimicrobial and antioxidant activities. These activities were comparatively lower than some beta blockers but still significant, indicating potential applications in developing new antimicrobial and antioxidant agents (Čižmáriková et al., 2020).
High-Temperature Water Reactions for Green Chemistry
The study of high-temperature water reactions with allyl phenyl ether by Bagnell et al. (1996) provides insights into the green chemistry applications of similar compounds. This research highlights how high-temperature water can serve as an environmentally benign alternative for the synthesis and interconversion of complex organic molecules, pointing towards sustainable chemical synthesis methods (Bagnell et al., 1996).
Anticancer Potential from Phenolic Compounds
Rayanil et al. (2011) isolated a new phenolic compound with strong cytotoxicity against tumor cell lines from the wood of Millettia leucantha, highlighting the potential of phenolic compounds, including those structurally related to the compound , in developing new anticancer agents. This underscores the importance of exploring natural products and their derivatives for therapeutic applications (Rayanil et al., 2011).
Propiedades
IUPAC Name |
1-(2,6-dimethylpiperidin-1-yl)-3-(2-methoxy-4-prop-2-enylphenoxy)propan-2-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H31NO3.ClH/c1-5-7-17-10-11-19(20(12-17)23-4)24-14-18(22)13-21-15(2)8-6-9-16(21)3;/h5,10-12,15-16,18,22H,1,6-9,13-14H2,2-4H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALAUZHNHGOCSSV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(N1CC(COC2=C(C=C(C=C2)CC=C)OC)O)C.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Allyl-2-methoxyphenoxy)-3-(2,6-dimethylpiperidin-1-yl)propan-2-ol hydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N-[3-(1,3-benzodioxol-5-ylamino)quinoxalin-2-yl]-4-fluorobenzenesulfonamide](/img/structure/B2894380.png)


![9-amino-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2894385.png)
![1-[1-(3-methylbenzyl)-1H-benzimidazol-2-yl]ethanol](/img/structure/B2894387.png)

![N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)isobutyramide](/img/structure/B2894389.png)

![2-Amino-2-[2-(trifluoromethyl)phenyl]ethanol hydrochloride](/img/no-structure.png)
